- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,
Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)
93245-98-8 structure
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Properties
Names and Identifiers
-
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
- PB43870
- EN300-172618
- AB7089
- MFCD11847774
- CS-0169564
- AKOS015855813
- 4,4-(ethylenedioxy)cyclohexane carbaldehyde
- F8888-7350
- HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
- DTXSID40432508
- Z1255380045
- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
- AS-44816
- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
- 93245-98-8
- SCHEMBL87185
- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
- DB-328760
- +Expand
-
- MFCD11847774
- HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
- O=CC1CCC2(OCCO2)CC1
Computed Properties
- 170.094294304g/mol
- 0
- 3
- 1
- 170.094294304g/mol
- 12
- 163
- 0
- 0
- 0
- 0
- 0
- 1
- 0.4
- 35.5Ų
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Price
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
Reference
- New high affinity H3 receptor agonists without a basic side chainBioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine , Tempo , Cuprous iodide Solvents: Acetonitrile ; overnight, rt
Reference
- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Reference
- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Reference
- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Reference
- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
Reference
- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 1 atm, 23 °C
Reference
- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained EfficacyJournal of Medicinal Chemistry, 2017, 60(7), 2780-2789,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 h, 1 atm, 23 °C
Reference
- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
Reference
- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-dionesTetrahedron Letters, 2004, 45(24), 4661-4664,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ; 15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
Reference
- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35Journal of Medicinal Chemistry, 1989, 32(3), 709-15,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: 2-Methyltetrahydrofuran , Water ; 80 min, 20 °C
Reference
- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in FlowJournal of Organic Chemistry, 2018, 83(24), 15558-15568,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
Reference
- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethaneSynlett, 1994, (2),,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ; -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
Reference
- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanoneYingyong Huagong, 2010, 39(1), 150-152,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ; -65 °C
1.2 Reagents: Methanol ; -65 °C
Reference
- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
Reference
- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- {1,4-dioxaspiro[4.5]decan-8-yl}methanol
- (diazomethyl)trimethylsilane
- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene
- Phosphorane,methylenetriphenyl-
- 1,4-Dioxaspiro[4.5]decan-8-one
- 8-methylidene-1,4-dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Related Literature
-
Benjamin J. Groombridge,Stephen M. Goldup,Igor Larrosa Chem. Commun., 2015,51, 3832-3834
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Quan Shi,Narendiran Vitchuli,Joshua Nowak,Mohamed Bourham,Xiangwu Zhang J. Mater. Chem., 2011,21, 10330-10335
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Congjuan He,Jiaying Zhao,Yanyi Long,Huisi Yang,Jiangbo Dong,Huan Liu,Zhikun Hu,Mei Yang Chem. Commun., 2023,59, 350-353
-
Sarah H. Hewitt,Georgina Macey,Romain Mailhot,Mark R. J. Elsegood,Fernanda Duarte,Alan M. Kenwright,Stephen J. Butler Chem. Sci., 2020,11, 3619-3628
-
Véronique Jollet,Flora Chambon,Franck Rataboul,Amandine Cabiac,Catherine Pinel,Emmanuelle Guillon,Nadine Essayem Green Chem., 2009,11, 2052-2060
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8. Contents
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Yukai Zheng,Weide Fu,Rencheng Zhu,Zhanbo Hu,Gang Chen,Xin-Sheng Chai RSC Adv., 2019,9, 40961-40965
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
99%
5g
2381.0